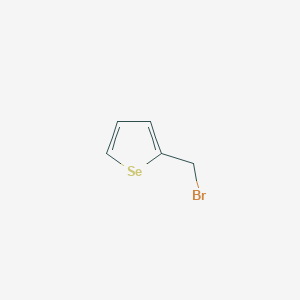

2-(Bromomethyl)selenophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H5BrSe |

|---|---|

Molecular Weight |

223.97 g/mol |

IUPAC Name |

2-(bromomethyl)selenophene |

InChI |

InChI=1S/C5H5BrSe/c6-4-5-2-1-3-7-5/h1-3H,4H2 |

InChI Key |

YBXIBMKZRPKPBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[Se]C(=C1)CBr |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-(Bromomethyl)selenophene from Selenophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-(Bromomethyl)selenophene, a valuable building block in medicinal chemistry and materials science. Due to the limited literature on the direct bromomethylation of selenophene, this document focuses on a robust and well-precedented three-step synthetic pathway commencing from the parent heterocycle, selenophene. An alternative, hypothetical direct bromomethylation route is also discussed.

Recommended Synthetic Pathway: A Three-Step Approach

The most reliable and documented approach for the synthesis of this compound from selenophene involves a three-step sequence:

-

Vilsmeier-Haack Formylation: Electrophilic formylation of selenophene to produce 2-formylselenophene.

-

Reduction of the Aldehyde: Reduction of 2-formylselenophene to 2-(hydroxymethyl)selenophene using a mild reducing agent.

-

Bromination of the Alcohol: Conversion of the primary alcohol to the corresponding bromide, yielding the target compound, this compound.

Below is a detailed experimental protocol for each step of this synthetic route.

Experimental Protocols

Step 1: Synthesis of 2-Formylselenophene via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] Selenophene, being an electron-rich heterocycle, readily undergoes this reaction at the 2-position.

Methodology:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.5 equiv.).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

To this mixture, add a solution of selenophene (1.0 equiv.) in a minimal amount of anhydrous DMF dropwise, keeping the temperature below 20 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

-

Stir the mixture for 1 hour to ensure complete hydrolysis of the intermediate.

-

Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-formylselenophene as a pale yellow oil.

Step 2: Synthesis of 2-(Hydroxymethyl)selenophene via Reduction

The reduction of the aldehyde group in 2-formylselenophene to a primary alcohol can be efficiently achieved using sodium borohydride (NaBH₄) in an alcoholic solvent.[4][5][6][7][8]

Methodology:

-

In a round-bottom flask, dissolve 2-formylselenophene (1.0 equiv.) in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) (1.1 equiv.) portion-wise to the stirred solution. Effervescence may be observed.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield crude 2-(hydroxymethyl)selenophene.

-

The product can be purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound from 2-(Hydroxymethyl)selenophene

The conversion of the primary alcohol to the corresponding alkyl bromide can be accomplished using phosphorus tribromide (PBr₃).[9][10] This reaction typically proceeds with good yield.

Methodology:

-

In a two-necked round-bottom flask fitted with a dropping funnel and a reflux condenser under a nitrogen atmosphere, dissolve 2-(hydroxymethyl)selenophene (1.0 equiv.) in anhydrous diethyl ether or dichloromethane.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add phosphorus tribromide (PBr₃) (0.4 equiv.) dropwise to the stirred solution.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and then stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be purified by vacuum distillation.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes for the Three-Step Synthesis

| Step | Reaction Name | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |

| 1 | Vilsmeier-Haack | Selenophene | POCl₃, DMF | DMF | 0 to RT | 2-3 | 2-Formylselenophene | 70-80 |

| 2 | Reduction | 2-Formylselenophene | NaBH₄ | Methanol | 0 to RT | 1-2 | 2-(Hydroxymethyl)selenophene | 85-95 |

| 3 | Bromination | 2-(Hydroxymethyl)selenophene | PBr₃ | Diethyl Ether | 0 to RT | 2-4 | This compound | 75-85 |

Table 2: Spectroscopic Data for Intermediates and Final Product

| Compound | Formula | MW ( g/mol ) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| Selenophene | C₄H₄Se | 131.04 | 7.23 (dd, 2H), 7.88 (dd, 2H)[4] | 129.5, 131.2 |

| 2-Formylselenophene | C₅H₄OSe | 159.05 | ~9.8 (s, 1H, -CHO), ~8.4 (d, 1H), ~7.4 (d, 1H), ~7.3 (t, 1H) | ~184 (-CHO), ~150, ~138, ~135, ~130 |

| 2-(Hydroxymethyl)selenophene | C₅H₆OSe | 161.06 | ~7.9 (d, 1H), ~7.2 (d, 1H), ~7.0 (t, 1H), ~4.8 (s, 2H, -CH₂-), ~2.0 (br s, 1H, -OH) | ~148, ~129, ~128, ~125, ~60 (-CH₂OH) |

| This compound | C₅H₅BrSe | 223.96 | ~7.9 (d, 1H), ~7.2 (d, 1H), ~7.0 (t, 1H), ~4.6 (s, 2H, -CH₂Br) | ~142, ~130, ~129, ~128, ~28 (-CH₂Br) |

Note: The spectroscopic data for the intermediates and the final product are estimated based on analogous compounds and general chemical shift ranges. Actual values may vary.

Alternative Synthetic Route: Direct Bromomethylation

A direct, one-step bromomethylation of selenophene is a theoretically plausible but less documented approach. This method would be analogous to the bromomethylation of other aromatic compounds.

Hypothetical Protocol:

-

In a round-bottom flask, suspend paraformaldehyde (1.2 equiv.) in glacial acetic acid.

-

Add selenophene (1.0 equiv.) to the suspension.

-

Slowly add a 33% solution of hydrogen bromide in acetic acid (2.0 equiv.) to the stirred mixture.

-

Heat the reaction mixture to 40-50 °C for several hours, monitoring the reaction by TLC.

-

After completion, pour the reaction mixture into ice water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Challenges: This direct approach may suffer from a lack of selectivity, potentially leading to the formation of di-substituted products and polymerization of the sensitive selenophene ring under acidic conditions. The yield and purity of the desired product are expected to be lower compared to the multi-step synthesis.

Visualizing the Synthesis

Workflow of the Three-Step Synthesis

Caption: Workflow for the three-step synthesis of this compound.

Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation of selenophene.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. scribd.com [scribd.com]

- 8. odinity.com [odinity.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to 2-(Bromomethyl)selenophene: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(Bromomethyl)selenophene, a valuable heterocyclic building block in organic synthesis and drug discovery. The document details its known characteristics, provides an experimental protocol for its synthesis, and explores its reactivity, particularly with nucleophiles.

Physical and Chemical Properties

| Property | Value | Notes |

| Molecular Formula | C₅H₅BrSe | |

| Molecular Weight | 207.96 g/mol | |

| Appearance | Expected to be a colorless to pale-yellow liquid or solid. | By analogy to similar bromomethylated heterocycles. |

| Boiling Point | Not explicitly reported. | Likely to be higher than 2-methylselenophene due to the heavier bromine atom and increased intermolecular forces. Likely requires distillation under reduced pressure. |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, THF, diethyl ether) and insoluble in water. | Typical for nonpolar organic compounds. |

| Stability | Likely unstable to heat, light, and moisture. | The bromomethyl group is a good leaving group, making the compound susceptible to decomposition and nucleophilic attack by water. |

Experimental Protocols

The synthesis of this compound can be achieved through the radical bromination of 2-methylselenophene. This method is analogous to the well-established procedures for the side-chain bromination of other methyl-substituted heterocycles.

Synthesis of this compound via Radical Bromination of 2-Methylselenophene

This protocol is based on the general principles of Wohl-Ziegler bromination.[1][2][3][4]

Materials:

-

2-Methylselenophene

-

N-Bromosuccinimide (NBS), recrystallized from water and dried.

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator.

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent (e.g., benzene, cyclohexane).

-

Triphenylphosphine (for derivatization and purification, if necessary).

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylselenophene (1 equivalent) in dry carbon tetrachloride.

-

Add N-bromosuccinimide (1 equivalent) and a catalytic amount of AIBN or BPO (0.02-0.1 equivalents).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can be initiated by irradiation with a UV lamp if necessary.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Note: this compound is expected to be a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Due to its potential instability, it is often synthesized and used immediately in subsequent reactions.

Alternative Purification:

If the product is unstable to distillation, it can be converted to its more stable triphenylphosphonium salt.

-

Dissolve the crude this compound in a suitable solvent like benzene or toluene.

-

Add a solution of triphenylphosphine (1 equivalent) in the same solvent.

-

Stir the mixture at room temperature. The phosphonium salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum.

The phosphonium salt can then be used in Wittig-type reactions.

Chemical Reactivity

The primary chemical reactivity of this compound is dictated by the presence of the bromomethyl group, which makes the benzylic-like carbon atom highly susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups at the 2-position of the selenophene ring.

General Reaction Scheme:

Caption: General Sₙ2 reaction of this compound.

Examples of nucleophiles and the corresponding products include:

-

Cyanide (CN⁻): Forms 2-(cyanomethyl)selenophene, a precursor to carboxylic acids, amides, and amines.

-

Azide (N₃⁻): Yields 2-(azidomethyl)selenophene, which can be reduced to 2-(aminomethyl)selenophene.

-

Hydroxide (OH⁻): Produces 2-selenophenemethanol.

-

Alkoxides (RO⁻): Form 2-(alkoxymethyl)selenophenes (ethers).

-

Thiolates (RS⁻): Result in 2-(alkylthiomethyl)selenophenes (thioethers).

-

Triphenylphosphine (PPh₃): Forms the corresponding phosphonium salt, a key intermediate for the Wittig reaction to synthesize vinylselenophenes.

The workflow for such a substitution reaction is generally straightforward.

Caption: Workflow for nucleophilic substitution reactions.

Mandatory Visualizations

Signaling Pathway Analogy: Reactivity of this compound

This diagram illustrates the central role of this compound as a precursor to various functionalized selenophenes, analogous to a signaling molecule initiating multiple downstream pathways.

Caption: Reactivity pathways of this compound.

Experimental Workflow: Synthesis and Derivatization

The following diagram outlines the logical flow from the starting material, 2-methylselenophene, to the synthesis of this compound and its subsequent conversion to a more stable derivative for further use.

Caption: Synthesis and derivatization workflow.

References

Stability and Storage of 2-(Bromomethyl)selenophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-(Bromomethyl)selenophene. Due to the limited availability of direct stability data for this specific compound, this guide leverages information from its close structural analog, 2-(Bromomethyl)thiophene, to establish best practices for handling and storage. The chemical similarities between selenophenes and thiophenes, both containing chalcogen heteroatoms, suggest that their reactivity and stability profiles will be comparable.

Core Stability Profile and Recommended Storage

This compound is anticipated to be a reactive compound, susceptible to degradation under ambient conditions. The primary degradation pathways are likely hydrolysis due to atmospheric moisture and potential polymerization or reaction with oxidizing agents. Therefore, stringent storage conditions are crucial to maintain its chemical integrity.

Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2 - 8 °C | To minimize decomposition and maintain stability. Use of an explosion-proof refrigerator is advised.[1] |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent reaction with atmospheric oxygen and moisture.[1] |

| Container | Tightly sealed, opaque container | To protect from moisture and light, which can catalyze degradation.[1] |

| Incompatibilities | Strong oxidizing agents | To prevent vigorous and potentially hazardous reactions.[1] |

Handling Precautions

Due to its probable classification as a hazardous substance, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Experimental Protocols

Protocol for Assessing Thermal Stability

-

Sample Preparation: Aliquot this compound into several amber glass vials under an inert atmosphere.

-

Storage Conditions: Place the vials in controlled temperature chambers at various temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

-

Time Points: Withdraw vials at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to determine the purity and identify any degradation products.

-

Data Evaluation: Plot the percentage of remaining this compound against time to determine the degradation kinetics and estimate the shelf life at different temperatures.

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process and logical flow for the proper handling and storage of this compound to ensure safety and compound integrity.

Caption: Logical workflow for safe handling and storage.

Synthesis and Reactivity Considerations

The synthesis of this compound typically involves the bromination of 2-methylselenophene. The reactivity of the resulting bromomethyl group is high, making it a useful intermediate for the introduction of the selenophene moiety into larger molecules, a common strategy in the development of new therapeutic agents and organic electronic materials.[2][3] This inherent reactivity also underscores its instability and the need for careful handling and storage.

References

Spectroscopic Data for 2-(Bromomethyl)selenophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-(Bromomethyl)selenophene, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic values based on the analysis of structurally related compounds and established principles of NMR, IR, and MS spectroscopy. The information herein is intended to serve as a reference for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of selenophene, bromomethyl-substituted aromatic compounds, and other relevant organoselenium compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Protons | Coupling Constants (J, Hz) |

| ~ 4.7 - 4.9 | Singlet | 2H (-CH₂Br) | - |

| ~ 7.2 - 7.4 | Doublet of doublets | 1H (H4) | J(H4-H5) ≈ 5-6 Hz, J(H3-H4) ≈ 3-4 Hz |

| ~ 7.0 - 7.2 | Doublet of doublets | 1H (H3) | J(H3-H4) ≈ 3-4 Hz, J(H3-H5) ≈ 1-2 Hz |

| ~ 7.9 - 8.1 | Doublet of doublets | 1H (H5) | J(H4-H5) ≈ 5-6 Hz, J(H3-H5) ≈ 1-2 Hz |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~ 30 - 35 | -CH₂Br |

| ~ 128 - 130 | C3 |

| ~ 129 - 131 | C4 |

| ~ 130 - 132 | C5 |

| ~ 145 - 150 | C2 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 3100 - 3000 | C-H stretch (aromatic) | Medium |

| ~ 2950 - 2850 | C-H stretch (aliphatic) | Medium |

| ~ 1550 - 1450 | C=C stretch (selenophene ring) | Medium to Strong |

| ~ 1250 - 1200 | C-H in-plane bend | Medium |

| ~ 850 - 700 | C-H out-of-plane bend | Strong |

| ~ 600 - 500 | C-Br stretch | Medium to Strong |

| ~ 550 - 450 | C-Se stretch | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Comments |

| 209/211 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br). |

| 130 | [M - Br]⁺ | Loss of a bromine radical. |

| 129 | [M - HBr]⁺ | Loss of hydrogen bromide. |

| 81 | [C₄H₃Se]⁺ | Selenophene ring fragment. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the radical bromination of 2-methylselenophene.

Materials:

-

2-Methylselenophene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A solution of 2-methylselenophene in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

N-Bromosuccinimide and a catalytic amount of BPO or AIBN are added to the solution.

-

The reaction mixture is heated to reflux under an inert atmosphere and irradiated with a UV lamp to initiate the radical reaction.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by distillation under reduced pressure.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

The solution is transferred to an NMR tube.

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used. A larger number of scans is required due to the lower natural abundance of ¹³C.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation:

-

Liquid Sample: A drop of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid Sample: The sample can be prepared as a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded first. Then, the sample spectrum is recorded. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

Data Acquisition:

-

Ionization: Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Selenophenes

For Researchers, Scientists, and Drug Development Professionals

Introduction to Selenophenes and Their Reactivity in Electrophilic Substitution

Selenophenes are five-membered heterocyclic aromatic compounds containing a selenium atom. They are structural analogs of thiophenes and furans and have garnered significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities. The selenophene ring is electron-rich and readily undergoes electrophilic aromatic substitution (SEAr) reactions, making it a versatile scaffold for the synthesis of novel compounds.

The reactivity of selenophene in electrophilic substitution is greater than that of thiophene but less than that of furan. The general order of reactivity for five-membered heterocycles is pyrrole >> furan > selenophene > thiophene.[1][2][3] This reactivity is governed by the ability of the heteroatom to stabilize the intermediate carbocation (the σ-complex or arenium ion) formed during the reaction. Electrophilic attack predominantly occurs at the C2 (α) position, as the positive charge in the resulting intermediate can be more effectively delocalized over the ring, including the selenium atom.

General Mechanism of Electrophilic Substitution on Selenophene

The electrophilic substitution on the selenophene ring proceeds through a well-established two-step addition-elimination mechanism. First, the electron-rich selenophene ring attacks an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as the σ-complex or arenium ion. This step is typically the rate-determining step of the reaction. In the second step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted selenophene.

Key Electrophilic Substitution Reactions of Selenophenes

Halogenation

Halogenation of selenophenes is a common transformation and can be achieved with various halogenating agents. Bromination and chlorination are the most frequently employed.

-

Bromination: Selenophenes react readily with bromine, often leading to polybrominated products if the reaction is not carefully controlled. The use of milder brominating agents like N-bromosuccinimide (NBS) can provide better selectivity for monosubstitution.

-

Chlorination: Chlorination can be achieved using reagents such as N-chlorosuccinimide (NCS) or by employing environmentally benign methods using sodium chloride as a source of "electrophilic chlorine".[1][4]

Nitration

Nitration of selenophenes introduces a nitro group onto the ring, a versatile functional group for further transformations. Due to the sensitivity of the selenophene ring to strong oxidizing acids, milder nitrating conditions are often preferred over the standard nitric acid/sulfuric acid mixture. A common method involves the use of nitric acid in acetic anhydride.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group to the selenophene ring, forming selenophenyl ketones. This reaction is typically carried out using an acyl halide or an acid anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The resulting ketones are important intermediates in the synthesis of various pharmaceuticals.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including selenophenes. The reaction employs a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl3) and a formamide such as N,N-dimethylformamide (DMF). The electrophilic iminium species then attacks the selenophene ring.

Quantitative Data Summary

The following table summarizes quantitative data for various electrophilic substitution reactions of selenophenes.

| Reaction Type | Selenophene Substrate | Electrophile/Reagents | Product(s) | Yield (%) | Isomer Ratio (α:β) | Reference(s) |

| Bromination | Unsubstituted | Br2 in CHCl3/AcOH | 2,3,5-Tribromoselenophene | Not specified | N/A | [5] |

| Chlorination | Selenoenyne | NaCl, CuSO4·5H2O in EtOH | 3-Chloroselenophene derivative | 81 | N/A | [5] |

| Bromination | Selenoenyne | NaBr, CuSO4·5H2O in EtOH | 3-Bromoselenophene derivative | 92 | N/A | [5] |

| Iodination | Selenoenyne | NaI, CuSO4·5H2O in EtOH | 3-Iodoselenophene derivative | 95 | N/A | [5] |

| Formylation | Unsubstituted | POCl3, DMF | 2-Formylselenophene | 77 (general procedure) | Predominantly α | [6] |

| Acylation | Unsubstituted | Acetic anhydride, AlCl3 | 2-Acetylselenophene | Varies | Predominantly α | [7] |

| Nitration | Unsubstituted | HNO3, Acetic anhydride | 2-Nitroselenophene | Varies | Predominantly α | [8] |

| Sulfonation | Unsubstituted | Chlorosulfonic acid | Selenophene-2-sulfonic acid | Varies | Predominantly α | [9] |

Note: Yields and isomer ratios are highly dependent on reaction conditions and the specific substrates used.

Detailed Experimental Protocols

General Experimental Workflow for Electrophilic Substitution

Protocol 1: Nitration of Selenophene with Nitric Acid/Acetic Anhydride

Materials:

-

Selenophene

-

Acetic anhydride

-

Fuming nitric acid (d=1.51)

-

Glacial acetic acid

-

Ice

-

Water

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

A solution of selenophene in acetic anhydride is prepared in a three-necked, round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel.

-

A solution of fuming nitric acid in glacial acetic acid is prepared separately and cooled.

-

The selenophene solution is cooled to approximately 10°C in an ice-salt bath.

-

The nitric acid solution is added dropwise to the stirred selenophene solution, maintaining the temperature below 10°C. The appearance of a dark red color may indicate oxidation, so the addition rate and temperature should be carefully controlled.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured onto crushed ice with stirring.

-

The product is extracted with an organic solvent. The organic layers are combined, washed with water, a dilute solution of sodium bicarbonate, and brine.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or distillation to yield 2-nitroselenophene.

Protocol 2: Vilsmeier-Haack Formylation of Selenophene

Materials:

-

Selenophene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3) or (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent)

-

Sodium acetate

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of selenophene in DMF, (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent) is added at 0°C.[6]

-

The reaction mixture is stirred at room temperature for several hours (e.g., 6.5 hours).[6]

-

A solution of sodium acetate in water is then added at 0°C and the mixture is stirred for a short period (e.g., 10 minutes).[6]

-

The reaction mixture is diluted with water and extracted with diethyl ether.[6]

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[6]

-

After filtration, the solvent is evaporated under reduced pressure.[6]

-

The residue is purified by silica gel column chromatography to afford 2-formylselenophene.[6]

Protocol 3: Friedel-Crafts Acylation of Selenophene with Acetic Anhydride

Materials:

-

Selenophene

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl3)

-

Anhydrous dichloromethane (DCM)

-

Dilute hydrochloric acid

-

Water

-

Organic solvent for extraction (e.g., DCM)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Anhydrous aluminum chloride is suspended in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

The mixture is cooled in an ice bath, and acetic anhydride is added dropwise with stirring.

-

Selenophene, dissolved in anhydrous DCM, is then added slowly to the reaction mixture, maintaining the low temperature.

-

The reaction is allowed to stir at room temperature for a specified duration, with progress monitored by TLC.

-

The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with additional DCM.

-

The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine.

-

The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by column chromatography on silica gel to give 2-acetylselenophene.

Conclusion

The electrophilic substitution reactions of selenophenes are fundamental transformations that provide access to a wide array of functionalized heterocyclic compounds. The inherent reactivity of the selenophene ring, with a preference for substitution at the α-position, allows for predictable and efficient synthesis. By carefully selecting reagents and controlling reaction conditions, a high degree of selectivity can be achieved for various electrophilic substitutions, including halogenation, nitration, acylation, and formylation. The protocols and data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel selenophene-based molecules with potential applications in drug discovery and advanced materials.

References

- 1. Research Portal [ircommons.uwf.edu]

- 2. SUBSTRATE AND POSITIONAL SELECTIVITY IN ELECTROPHILIC SUBSTITUTION REACTIONS OF PYRROLE, FURAN, THIOPHENE, AND SELENOPHENE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Synthesis of Selenophenes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

The Bromomethyl Group in Heterocyclic Compounds: An In-depth Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The introduction of a bromomethyl group onto a heterocyclic scaffold is a powerful strategy in synthetic chemistry, unlocking a diverse range of subsequent chemical transformations. This guide provides a comprehensive overview of the reactivity of the bromomethyl group in various heterocyclic compounds, with a focus on quantitative data, detailed experimental protocols, and the mechanistic underpinnings of these reactions. This information is critical for the effective design and synthesis of novel molecules in drug discovery and materials science.

Core Reactivity Principles

The reactivity of the bromomethyl group is primarily dictated by the facile cleavage of the carbon-bromine bond, making the methylene carbon an electrophilic center susceptible to attack by a wide array of nucleophiles. The stability of the resulting carbocation or the transition state of the substitution reaction is significantly influenced by the nature of the heterocyclic ring to which it is attached.

Factors Influencing Reactivity:

-

Nature of the Heterocycle: The electron-donating or electron-withdrawing properties of the heterocyclic ring play a crucial role. Electron-rich heterocycles (e.g., pyrrole, furan) can stabilize a developing positive charge on the adjacent methylene group through resonance, enhancing reactivity towards nucleophilic substitution. Conversely, electron-deficient rings (e.g., pyridine) can decrease the reactivity of the bromomethyl group.

-

Position of the Bromomethyl Group: The position of the bromomethyl substituent on the heterocyclic ring affects its reactivity due to differing electronic and steric environments.

-

Steric Hindrance: Bulky substituents near the bromomethyl group can hinder the approach of nucleophiles, thereby reducing the reaction rate.

-

Reaction Conditions: The choice of solvent, temperature, and the nature of the nucleophile or catalyst are critical parameters that can be tuned to control the outcome and efficiency of the reaction.

Key Reaction Classes

Bromomethylated heterocycles are versatile intermediates that can participate in a variety of chemical transformations, including nucleophilic substitutions, organometallic cross-coupling reactions, radical reactions, and eliminations.

Nucleophilic Substitution Reactions

This is the most common reaction pathway for bromomethyl heterocycles. The electrophilic methylene carbon readily reacts with a diverse range of nucleophiles.

Table 1: Yields of Nucleophilic Substitution on 2-(Bromomethyl)pyridine with Various Nucleophiles

| Nucleophile | Product | Yield (%) |

| Piperidine | 2-(Piperidin-1-ylmethyl)pyridine | 85 |

| Sodium Phenoxide | 2-(Phenoxymethyl)pyridine | 78 |

| Sodium Azide | 2-(Azidomethyl)pyridine | 92 |

| Diethyl Malonate | Diethyl 2-(pyridin-2-ylmethyl)malonate | 75 |

Note: Yields are representative and can vary based on specific reaction conditions.

Organometallic Cross-Coupling Reactions

The bromomethyl group can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

This reaction involves the coupling of the bromomethyl heterocycle (or a derivative) with a boronic acid or ester. It is a powerful tool for the synthesis of biaryl and related structures.[1][2]

Table 2: Yields of Suzuki-Miyaura Coupling of 2-Bromo-5-(bromomethyl)thiophene with Various Arylboronic Acids [1][2]

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2-(Bromomethyl)-5-phenylthiophene | 72 |

| 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 |

| 3-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(3-chlorophenyl)thiophene | 68 |

| 4-Fluorophenylboronic acid | 2-(Bromomethyl)-5-(4-fluorophenyl)thiophene | 65 |

This coupling reaction with terminal alkynes provides a direct route to alkynyl-substituted heterocycles.

Radical Reactions

The C-Br bond of a bromomethyl group can undergo homolytic cleavage to generate a radical intermediate, which can then participate in various cyclization and addition reactions.

Grignard Reagent Formation

Reaction with magnesium metal in an etheral solvent can lead to the formation of a Grignard reagent, a potent nucleophile for subsequent reactions with electrophiles.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Coupling of 2-Bromo-5-(bromomethyl)thiophene[1][2]

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the Suzuki-Miyaura coupling of 2-bromo-5-(bromomethyl)thiophene.

Materials:

-

2-Bromo-5-(bromomethyl)thiophene

-

Arylboronic acid

-

Potassium phosphate (K₃PO₄)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a reaction flask, add 2-bromo-5-(bromomethyl)thiophene (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(bromomethyl)-5-aryl-thiophene.[1][2]

Application in Drug Discovery: Covalent Kinase Inhibitors

The electrophilic nature of the bromomethyl group makes it a suitable "warhead" for the design of covalent inhibitors, particularly for protein kinases. These inhibitors form a permanent covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of the kinase, leading to irreversible inhibition.

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[3][4][5][6] Several covalent BTK inhibitors have been developed that utilize an electrophilic group to target a cysteine residue (Cys481) in the active site. While many approved inhibitors use an acrylamide warhead, the principle of covalent targeting can be extended to other electrophiles, including those derived from bromomethyl heterocycles.

Diagram 2: Simplified BTK Signaling Pathway and Covalent Inhibition

Caption: Simplified B-cell receptor signaling pathway showing the role of BTK and its inhibition by a covalent inhibitor.

The covalent inhibitor, containing a reactive group such as a bromomethylated heterocycle, first binds non-covalently to the ATP-binding pocket of BTK. This positions the electrophilic warhead in close proximity to the nucleophilic thiol group of Cys481. A subsequent nucleophilic attack from the cysteine residue onto the electrophilic carbon of the warhead results in the formation of a stable covalent bond, leading to the irreversible inactivation of the enzyme.[4][5] This blocks the downstream signaling cascade that is essential for B-cell proliferation and survival, providing a therapeutic benefit in diseases characterized by hyperactive B-cell signaling.

Conclusion

The bromomethyl group is a highly valuable functional handle in heterocyclic chemistry, offering a gateway to a vast chemical space. Its reactivity can be modulated by the parent heterocycle and reaction conditions, allowing for a high degree of control in synthetic design. The applications of bromomethylated heterocycles are extensive, ranging from fundamental organic synthesis to the development of targeted therapeutics. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize these versatile building blocks in their scientific endeavors.

References

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Design of Potent and Selective Covalent Inhibitors of Bruton’s Tyrosine Kinase Targeting an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to Organoselenium Chemistry: From Core Principles to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to Organoselenium Chemistry

Organoselenium chemistry explores the synthesis, properties, and applications of organic compounds containing a carbon-selenium bond. As a chalcogen, selenium shares chemical similarities with sulfur and oxygen, yet it possesses unique properties that render its organic derivatives highly valuable in synthetic and medicinal chemistry.[1] The carbon-selenium bond is weaker and longer than a carbon-sulfur bond, and selenium compounds are generally more nucleophilic and acidic than their sulfur analogs.[1][2] Selenium can exist in various oxidation states (-2, +2, +4, +6), with Se(II) being the most common in organoselenium chemistry.[1] These fundamental characteristics underpin the diverse reactivity and biological activity of organoselenium compounds.

This guide provides a comprehensive overview of the core principles of organoselenium chemistry, with a focus on its application in drug development. We will delve into the synthesis and reactions of these compounds, present key quantitative data, detail experimental protocols, and visualize complex biological pathways and experimental workflows.

Core Concepts and Physicochemical Properties

The distinct electronic and steric properties of organoselenium compounds govern their reactivity. Selenols (RSeH), the selenium analogs of alcohols and thiols, are more acidic than thiols and are readily oxidized to diselenides (RSeSeR).[1][2] Diselenides serve as stable, shelf-storable precursors to more reactive organoselenium reagents.[1][2] Selenides (RSeR'), analogous to ethers and sulfides, are the most common class of organoselenium compounds and can be oxidized to selenoxides (RSe(O)R').[1] Selenoxides are key intermediates in one of the most important reactions in organoselenium chemistry: the selenoxide elimination.[1][2]

Quantitative Physicochemical Data

The following tables summarize key quantitative data for representative organoselenium compounds, providing a basis for understanding their reactivity and stability.

Table 1: Bond Dissociation Energies of Selenium Compounds

| Bond | Bond Dissociation Energy (kcal/mol) |

| Se-H | 66 |

| Se-C | 56 |

| Se-Se | 46 |

| C-Se | 234 kJ/mol (approx. 56 kcal/mol) |

| C-S | 272 kJ/mol (approx. 65 kcal/mol) |

Source:[3]

Table 2: pKa Values of Selenols and Related Compounds

| Compound | pKa |

| H₂Se | 3.8 |

| H₂S | 7.0 |

| H₂O | 16 |

| Benzeneselenol (PhSeH) | 5.9 |

| Thiophenol (PhSH) | 6.5 |

Synthesis of Organoselenium Compounds

The synthesis of organoselenium compounds can be achieved through a variety of methods, often involving the introduction of selenium as either a nucleophile or an electrophile.

Common Synthetic Strategies:

-

From Diselenides: Diorganyl diselenides are versatile starting materials that can be cleaved to generate both electrophilic and nucleophilic selenium species.[4]

-

Mechanochemical Synthesis: This method allows for the rapid and solvent-minimal synthesis of organoselenium compounds by forming selenium nucleophiles in situ from organic halides, magnesium metal, and elemental selenium through mechanical stimulation.[5][6][7]

-

Selenenylation of Alkenes: The addition of electrophilic selenium reagents to alkenes is a powerful method for the functionalization of double bonds.[8]

-

Selenocyclization: This intramolecular reaction involves the attack of a nucleophile on a selenium-activated unsaturated system, leading to the formation of selenium-containing heterocycles.[8]

Table 3: Yields of Selected Organoselenium Synthesis Reactions

| Reaction | Substrates | Product | Yield (%) |

| Iron-mediated cyclization | 1,3-diynyl propargyl aryl derivatives, dibutyl diselenide | Chromene-fused selenophene derivatives | Up to 99% |

| Intermolecular selenoamination | Alkynes, diphenyl diselenide, N-fluorobenzenesulfonimide | Vinyl selenides with benzenesulfonamide group | 62-99% |

| Mechanochemical synthesis | Aryl iodides, Mg, Se | Symmetrical diaryl diselenides | Good to excellent |

| Acetoxyselenenylation of alkenes | Alkenes, diphenyl diselenide, (diacetoxyiodo)benzene | β-acetoxy selenides | Good |

Key Reactions in Organoselenium Chemistry

Organoselenium compounds undergo a range of synthetically useful transformations, many of which are driven by the unique properties of the selenium atom.

Selenoxide Elimination

The selenoxide elimination is a mild and efficient method for introducing carbon-carbon double bonds. It proceeds through a syn-elimination mechanism where a selenoxide decomposes to an alkene and a selenenic acid. This reaction is particularly useful for the synthesis of α,β-unsaturated carbonyl compounds.

Selenenylation

Selenenylation involves the addition of an electrophilic selenium species to a nucleophile, most commonly an alkene or an enolate. This reaction is highly versatile and can be used to introduce a variety of functional groups vicinal to the selenium atom.

Selenocyclization

Selenocyclization is an intramolecular cyclization reaction initiated by the attack of an electrophilic selenium species on an unsaturated system within the same molecule. This process is a powerful tool for the construction of selenium-containing heterocyclic compounds.

Applications in Drug Development

The unique redox properties of organoselenium compounds make them promising candidates for the development of new therapeutic agents. Their ability to interact with biological thiols and reactive oxygen species (ROS) is central to their diverse pharmacological activities.

Antioxidant Activity

Many organoselenium compounds exhibit potent antioxidant activity by mimicking the function of the selenoenzyme glutathione peroxidase (GPx). They can catalyze the reduction of harmful hydroperoxides by glutathione, thereby protecting cells from oxidative damage.

Anticancer Activity

The pro-oxidant effects of some organoselenium compounds are harnessed for anticancer therapy. At higher concentrations, these compounds can induce oxidative stress in cancer cells, leading to apoptosis. They have been shown to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

Table 4: IC₅₀ Values of Selected Organoselenium Compounds Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) |

| Compound 1 | HTB-26 (Breast Cancer) | 10-50 |

| Compound 1 | PC-3 (Prostate Cancer) | 10-50 |

| Compound 1 | HepG2 (Hepatocellular Carcinoma) | 10-50 |

| Compound 2 | HTB-26 (Breast Cancer) | 10-50 |

| Compound 2 | PC-3 (Prostate Cancer) | 10-50 |

| Compound 2 | HepG2 (Hepatocellular Carcinoma) | 10-50 |

| 5,9-bis((E)-4-fluorostyryl)tetrazolo[1,5-c]quinazoline 4e | MCF-7 (Breast Cancer) | 62 |

| Melphalan (standard drug) | MCF-7 (Breast Cancer) | 61 |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of organoselenium compounds with cellular machinery and the workflows for their synthesis and evaluation is crucial for understanding their therapeutic potential.

Signaling Pathways

dot

Caption: PI3K/Akt signaling pathway and the inhibitory action of organoselenium compounds.

// Nodes GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription\nFactors", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nDifferentiation, Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Organoselenium [label="Organoselenium\nCompounds", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> Receptor; Receptor -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> TranscriptionFactors; TranscriptionFactors -> Proliferation; Organoselenium -> Raf [arrowhead=tee, label="Inhibits", color="#EA4335"]; Organoselenium -> ERK [arrowhead=tee, label="Inhibits", color="#EA4335"]; }

Caption: General workflow for the synthesis and purification of an organoselenium compound.

dot

Caption: Workflow for determining the cytotoxicity of an organoselenium compound using the MTT assay.

Experimental Protocols

This section provides detailed methodologies for key experiments in organoselenium chemistry.

Protocol 1: Selenenylation of an Alkene (Acetoxyselenenylation)

Objective: To synthesize a β-acetoxy selenide from an alkene. [8] Materials:

-

Alkene (e.g., styrene)

-

Diphenyl diselenide

-

(Diacetoxyiodo)benzene

-

Acetonitrile (anhydrous)

-

Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) supplies

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene (1.0 mmol) and diphenyl diselenide (0.5 mmol) in anhydrous acetonitrile (10 mL).

-

To this stirred solution, add (diacetoxyiodo)benzene (1.1 mmol) portion-wise over 5 minutes at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to afford the pure β-acetoxy selenide.

-

Characterize the product using NMR spectroscopy (¹H, ¹³C, ⁷⁷Se) and mass spectrometry.

Protocol 2: Selenocyclization

Objective: To synthesize a selenium-containing heterocycle from an unsaturated substrate. [10] Materials:

-

Unsaturated substrate with an internal nucleophile (e.g., 5-alkenylhydantoin)

-

Electrophilic selenium reagent (e.g., phenylselenyl chloride)

-

Anhydrous solvent (e.g., dichloromethane)

-

Standard glassware for organic synthesis

-

TLC and column chromatography supplies

Procedure:

-

Dissolve the 5-alkenylhydantoin (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phenylselenyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

-

Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired fused bicyclic hydantoin.

-

Characterize the product by NMR spectroscopy and mass spectrometry.

Protocol 3: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an organoselenium compound against a cancer cell line. [11][12][13][14] Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

Organoselenium compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the organoselenium compound in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.

-

After the MTT incubation, carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.

Conclusion

Organoselenium chemistry is a dynamic and expanding field with significant implications for organic synthesis and drug discovery. The unique reactivity of organoselenium compounds, coupled with their diverse biological activities, positions them as a promising class of molecules for the development of novel therapeutics. This guide has provided a comprehensive overview of the fundamental principles, synthetic methodologies, key reactions, and applications of organoselenium compounds, with a particular focus on their potential as antioxidant and anticancer agents. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further exploration and innovation in this exciting area of chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanochemical synthesis of organoselenium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism, kinetics and selectivity of selenocyclization of 5-alkenylhydantoins: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

A Computational Deep Dive into the Reactivity of 2-(Bromomethyl)selenophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

2-(Bromomethyl)selenophene is a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. Its reactivity, largely governed by the labile bromomethyl group, makes it a versatile building block for the synthesis of more complex molecules. Understanding the kinetics and thermodynamics of its reactions is crucial for optimizing synthetic routes and designing novel compounds. This technical guide provides a comprehensive framework for the computational analysis of this compound reactivity, outlining theoretical methodologies, simulated experimental protocols, and expected quantitative data. While direct experimental and computational studies on this specific molecule are limited in publicly available literature, this guide extrapolates from well-established principles of computational chemistry and data from analogous organoselenium and thiophene compounds to propose a robust analytical workflow.

Introduction to this compound

Selenophenes, the selenium analogues of thiophenes, are an important class of five-membered heterocyclic compounds. The incorporation of a selenium atom imparts unique electronic and steric properties, influencing the molecule's reactivity and biological activity. The bromomethyl substituent at the 2-position of the selenophene ring is a key functional group, rendering the benzylic-like carbon highly susceptible to nucleophilic attack. This makes this compound a valuable precursor for introducing the selenophenylmethyl moiety into various molecular scaffolds.

Computational analysis serves as a powerful tool to elucidate the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.[1] By employing quantum mechanical calculations, we can predict reaction pathways, determine activation energies, and analyze transition state geometries, thereby gaining a deeper understanding of the factors that control reactivity.

Theoretical Methodology for Reactivity Analysis

A reliable computational method is paramount for the accurate prediction of molecular properties and reaction energetics. Based on studies of organoselenium compounds, Density Functional Theory (DFT) has emerged as a robust and efficient approach.

Recommended Computational Level of Theory

For the computational analysis of this compound, the following level of theory is recommended for geometry optimizations and energy calculations:

-

Functional: B3PW91 or M06-2X. The B3PW91 functional has been shown to provide reliable geometries and bond dissociation energies for organoselenium compounds.[2] The M06-2X functional is also a good choice, particularly for studying reaction mechanisms involving non-covalent interactions.

-

Basis Set: 6-311+G(2df,p). This basis set provides a good balance between computational cost and accuracy for systems containing selenium. The inclusion of diffuse functions (+) is important for describing anionic species that may be involved in nucleophilic substitution reactions, and the polarization functions (2df,p) are crucial for accurately describing bonding.

Solvation Model

To simulate reactions in a condensed phase, it is essential to include a solvation model. The Implicit Solvation Model, such as the SMD (Solvation Model based on Density) model, is a computationally efficient way to account for the bulk solvent effects on the solute's electronic structure and energetics. The choice of solvent will depend on the specific reaction being studied (e.g., tetrahydrofuran, dimethylformamide).

Proposed Computational Workflow for Nucleophilic Substitution

A primary reaction pathway for this compound is nucleophilic substitution (SN2). The following workflow outlines the steps to computationally investigate this reaction.

Caption: Proposed workflow for computational analysis of SN2 reactions.

Detailed Computational Protocol

-

Reactant and Nucleophile Optimization: The geometries of this compound and the chosen nucleophile (e.g., hydroxide, cyanide) are optimized to their ground state minima.

-

Transition State (TS) Search: A transition state search is performed to locate the saddle point on the potential energy surface corresponding to the SN2 reaction. This involves a concerted bond-breaking (C-Br) and bond-forming (C-Nucleophile) process.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the located transition state to confirm that it connects the reactant and product states.

-

Product Optimization: The geometry of the substitution product and the bromide leaving group are optimized.

-

Frequency Calculation: Vibrational frequency calculations are performed for all optimized structures (reactants, transition state, and products). The absence of imaginary frequencies for reactants and products confirms they are true minima, while a single imaginary frequency for the transition state confirms it is a first-order saddle point. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Energy Profile Construction: The relative energies (activation energy and reaction energy) are calculated by combining the electronic energies and the thermal corrections.

Predicted Quantitative Data

While specific experimental data for this compound is scarce, computational analysis can provide valuable predictions. The following tables summarize the expected quantitative data from a computational study of its SN2 reaction with a generic nucleophile (Nu⁻).

Table 1: Predicted Geometrical Parameters (Å) for Key Structures in the SN2 Reaction

| Parameter | Reactant (C-Br) | Transition State (C-Br) | Transition State (C-Nu) | Product (C-Nu) |

| Bond Length | ~1.98 | ~2.20 | ~2.10 | ~1.85 |

Table 2: Predicted Energetic Data (kcal/mol) for the SN2 Reaction

| Parameter | Value |

| Activation Energy (ΔG‡) | 15 - 25 |

| Reaction Energy (ΔG°) | -10 to -20 (Exergonic) |

Note: These values are estimations based on analogous reactions and the known reactivity of similar compounds. The actual values will depend on the specific nucleophile and solvent used.

Potential Reaction Mechanisms and Side Reactions

Besides the direct SN2 pathway, other reaction mechanisms could be operative, especially with bulkier nucleophiles or under different reaction conditions.

Caption: Competing reaction pathways for this compound.

A computational investigation into these alternative pathways, such as SN1 and E2, would involve locating the corresponding intermediates and transition states. The relative activation barriers for each pathway would determine the major product under a given set of conditions. For instance, the formation of a carbocation intermediate in an SN1 pathway is expected to have a higher activation barrier compared to the concerted SN2 mechanism for this primary-like halide.

Synthesis of this compound: An Experimental Protocol

A common method for the synthesis of this compound is the radical bromination of 2-methylselenophene.

Materials and Reagents

-

2-Methylselenophene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert gas (Nitrogen or Argon)

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

To a solution of 2-methylselenophene in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Conclusion

The computational analysis of this compound reactivity offers a powerful avenue for understanding and predicting its chemical behavior. This guide has outlined a comprehensive theoretical and computational framework, from selecting the appropriate level of theory to defining a clear workflow for studying its primary reaction pathways. The predicted quantitative data and the exploration of potential side reactions provide a solid foundation for further experimental and theoretical investigations. As the demand for novel organoselenium compounds in drug discovery and materials science continues to grow, the methodologies described herein will be invaluable for the rational design and synthesis of new this compound derivatives with tailored properties.

References

- 1. Dimerization reactions of aryl selenophen-2-yl-substituted thiocarbonyl S-methanides as diradical processes: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Dimerization reactions of aryl selenophen-2-yl-substituted thiocarbonyl S-methanides as diradical processes: a computational study [beilstein-journals.org]

An In-depth Technical Guide to the Molecular Structure of 2-(Bromomethyl)selenophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of 2-(Bromomethyl)selenophene. This compound is a valuable building block in organic synthesis and drug discovery, owing to the unique properties of the selenophene ring and the reactivity of the bromomethyl group.

Molecular Structure

This compound consists of a five-membered aromatic selenophene ring substituted at the 2-position with a bromomethyl group. The selenophene ring is a selenium-containing analog of thiophene and furan, exhibiting aromatic character. The numbering of the selenophene ring starts from the selenium atom.

Key Structural Features:

-

Planar Aromatic Ring: The selenophene ring is planar, a characteristic of aromatic systems.

-

Electronegativity of Selenium: Selenium is less electronegative than sulfur, which influences the electronic properties and reactivity of the ring compared to its thiophene analog.

-

Reactive Bromomethyl Group: The CH₂Br group is a versatile functional handle for introducing the selenophene moiety into larger molecules through nucleophilic substitution reactions.

Synthesis of this compound

The primary method for the synthesis of this compound is the radical side-chain bromination of 2-methylselenophene.

Experimental Protocol: Radical Bromination of 2-Methylselenophene

This protocol is based on established methods for the side-chain bromination of methyl-substituted heterocycles. A notable challenge is the potential for competing ring bromination. To favor side-chain bromination, a "reversed addition" technique is often employed, where the substrate is added to the brominating agent.

Materials and Reagents:

-

2-Methylselenophene

-

N-Bromosuccinimide (NBS)

-

Azo-bis-isobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or benzene (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Triphenylphosphine (for isolation as a phosphonium salt, if necessary)

Procedure:

-

A solution of N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO in anhydrous carbon tetrachloride is brought to reflux under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of 2-methylselenophene (1.0 equivalent) in anhydrous carbon tetrachloride is added dropwise to the refluxing mixture.

-

The reaction mixture is refluxed for an additional 2-4 hours, with the progress monitored by TLC or GC.

-

After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with a saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel.

Note: Due to the potential instability of this compound, it is sometimes isolated and characterized as its more stable triphenylphosphonium salt by reacting the crude product with triphenylphosphine.

Spectroscopic Data

Precise, experimentally verified spectroscopic data for this compound is not widely published. The following tables summarize the expected spectroscopic characteristics based on the analysis of related compounds, such as selenophene, 2-bromoselenophene, and other substituted selenophenes.

NMR Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

| H3 | ~7.1 - 7.3 | ~128 - 130 | |

| H4 | ~6.9 - 7.1 | ~126 - 128 | |

| H5 | ~7.4 - 7.6 | ~130 - 132 | |

| CH₂ | ~4.6 - 4.8 | ~30 - 35 | Shift is influenced by the electronegative bromine atom. |

| C2 | - | ~140 - 145 | Quaternary carbon attached to the bromomethyl group. |

| C3 | - | ~128 - 130 | |

| C4 | - | ~126 - 128 | |

| C5 | - | ~130 - 132 |

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 - 3000 | C-H stretching (aromatic) | Medium |

| ~2950 - 2850 | C-H stretching (aliphatic) | Medium |

| ~1500 - 1400 | C=C stretching (aromatic ring) | Medium-Strong |

| ~1220 | C-H in-plane bending | Medium |

| ~850 - 700 | C-H out-of-plane bending | Strong |

| ~600 - 500 | C-Br stretching | Medium-Strong |

Mass Spectrometry

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Notes |

| [M]⁺ | [C₅H₅BrSe]⁺ | Molecular ion peak. The isotopic pattern will be characteristic of the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and selenium (multiple isotopes, with ⁸⁰Se being the most abundant). |

| [M-Br]⁺ | [C₅H₅Se]⁺ | Loss of a bromine radical. |

| [C₄H₄Se]⁺ | Selenophene radical cation | Loss of the CH₂Br group. |

| [C₄H₃]⁺ | Further fragmentation of the ring. |

Signaling Pathways and Experimental Workflows

The synthesis of this compound is a key step in the functionalization of the selenophene core, enabling its incorporation into more complex molecular architectures with potential applications in drug development and materials science.

Caption: Synthetic pathway of this compound and its subsequent functionalization.

Conclusion